

Pharmacokinetic Profile: A Comparative Analysis of MDMA and Methylone in Rodent Models

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Compound of Interest						
Compound Name:	N-Acetyl-3,4-MDMC					
Cat. No.:	B594167	Get Quote				

A notable gap in current research is the absence of direct comparative pharmacokinetic data between **N-Acetyl-3,4-MDMC** and 3,4-methylenedioxymethamphetamine (MDMA) in rats. This guide, therefore, presents a comprehensive comparison of the pharmacokinetic properties of MDMA and its close structural analog, 3,4-methylenedioxy-N-methylcathinone (methylone or MDMC), based on available preclinical data in rats. This information is intended to provide a valuable reference for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

While N-acetylation is a recognized metabolic pathway for certain xenobiotics, specific pharmacokinetic data for **N-Acetyl-3,4-MDMC** in rats is not available in the current body of scientific literature. The following sections detail the known pharmacokinetic parameters, metabolic pathways, and experimental methodologies for MDMA and methylone, offering the most relevant comparative analysis possible with existing data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of MDMA and methylone in rats, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), are summarized in the tables below. These data are compiled from various studies and reflect different experimental conditions, such as dosage and route of administration.

Table 1: Pharmacokinetic Parameters of MDMA in Rats



Dose and Route of Administration	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Key Metabolites Identified
2 mg/kg, intraperitoneal	~200	Not specified	< 1	HMMA, MDA[1] [2]
10 mg/kg, intraperitoneal	>200 (AUC 21- fold higher than 2 mg/kg)	Not specified	> 1	HMMA, MDA[1] [2]
2 mg/kg, subcutaneous	~200	Not specified	< 1	HMMA, MDA[1] [2]
10 mg/kg, subcutaneous	>200 (AUC 10- fold higher than 2 mg/kg)	Not specified	> 1	HMMA, MDA[1] [2]
2 mg/kg, oral	<200	Not specified	<1	HMMA, MDA[1] [2]
10 mg/kg, oral	>200 (AUC 36- fold higher than 2 mg/kg)	Not specified	> 1	HMMA, MDA[1] [2]
20 mg/kg, intraperitoneal	MDMA: ~1500, MDA: ~150	MDMA & MDA: 2	Not specified	MDA, HMMA, HMA[3][4]

HMMA: 4-hydroxy-3-methoxymethamphetamine; MDA: 3,4-methylenedioxyamphetamine; HMA: 4-hydroxy-3-methoxyamphetamine.

Table 2: Pharmacokinetic Parameters of Methylone (MDMC) and its Metabolites in Rats



Dose and Route of Administration	Compound	Cmax (µg/L)	Tmax (min)	t1/2 (min)
6 mg/kg, subcutaneous	Methylone	1310	15-45	60-90[5]
MDC	152	15-45	60-90[5]	
ННМС	188	60-120	120-180[5]	
НММС	194	60-120	120-180[5]	
10 mg/kg, subcutaneous	Methylone (Serum)	~1200	30	Not specified
Nor-methylone (Serum)	~200	30	Not specified	
Methylone (Brain)	~6500	30	Not specified	_
Nor-methylone (Brain)	~1000	30	Not specified	_

MDC: 3,4-methylenedioxycathinone (normethylone); HHMC: 3,4-dihydroxy-N-methylcathinone; HMMC: 4-hydroxy-3-methoxy-N-methylcathinone.

Metabolic Pathways

MDMA and methylone undergo extensive metabolism in rats, primarily in the liver. The major metabolic pathways for both compounds involve N-demethylation and demethylenation of the methylenedioxy group, followed by conjugation.

MDMA Metabolism

The metabolism of MDMA proceeds via two primary routes:

• N-demethylation to form 3,4-methylenedioxyamphetamine (MDA).

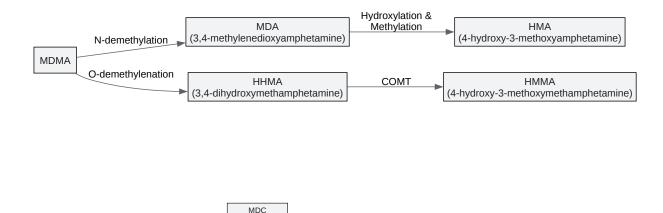
Glucuronide/Sulfate

Conjugates

Conjugation



• O-demethylenation of the methylenedioxy ring to form dihydroxy metabolites, which are then typically O-methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA). MDA can also undergo similar hydroxylation and methylation to form 4-hydroxy-3-methoxyamphetamine (HMA).



НММС

(4-hydroxy-3-methoxymethcathinone)

(normethylone)

ннмс

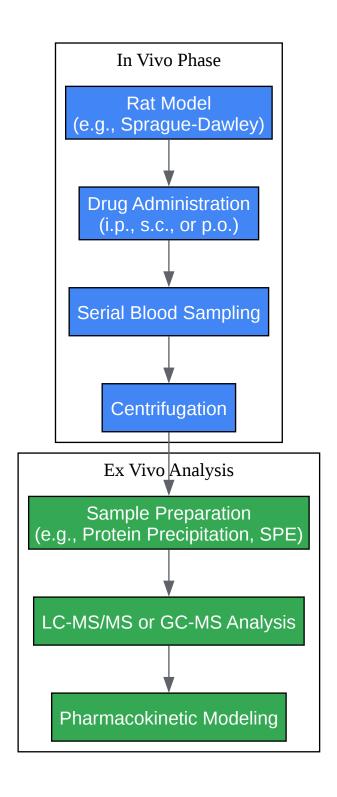
(3,4-dihydroxy-N-methylcathinone)

N-demethylation

O-demethylenation

Methylone (MDMC)





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References

- 1. Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
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